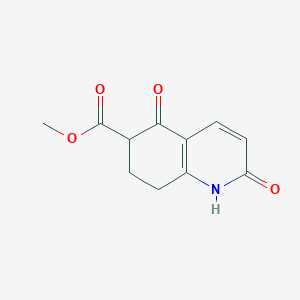Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate
CAS No.:
Cat. No.: VC15956384
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11NO4 |
|---|---|
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
| Standard InChI Key | NJJYFVOQADEPDU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate, reflects its tetracyclic architecture. The quinoline nucleus is partially saturated at positions 5–8, forming a tetrahydroquinoline system. A ketone group at position 5 and a hydroxyl group at position 2 introduce hydrogen-bonding capabilities, while the methyl ester at position 6 enhances solubility in organic solvents .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1092301-57-9 |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of reported melting and boiling points in available literature suggests that further experimental characterization is required . Comparative data from analogous compounds, such as ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (melting point: 227–233.5°C), imply that the methyl ester may exhibit similar thermal stability .
Synthesis and Manufacturing
Synthetic routes to tetrahydroquinoline derivatives often involve cyclization, reduction, and functional group interconversion. For example, US Patent 4,011,229 describes the preparation of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline via sequential oxidation, oximation, and reduction steps . Adapting this methodology, methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate could be synthesized through:
-
Cyclocondensation: Reacting a substituted aniline with a β-keto ester under acidic conditions to form the quinoline core.
-
Selective Oxidation: Introducing the ketone group at position 5 using manganese dioxide or another oxidizing agent .
-
Esterification: Treating the carboxylic acid intermediate with methanol in the presence of a catalyst like sulfuric acid .
A critical challenge lies in regioselectivity, as competing reactions may yield positional isomers. Purification techniques such as column chromatography or recrystallization from ethanol/ether mixtures are likely necessary to isolate the desired product .
Physical and Chemical Properties
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, tetrahydroquinolines typically exhibit:
-
IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (ketone C=O), and ~3200–3500 cm⁻¹ (hydroxyl O–H) .
-
NMR Spectroscopy: Distinct signals for the aromatic protons (δ 6.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and tetrahydroquinoline methylene groups (δ 1.5–2.5 ppm) .
Reactivity and Functionalization
The compound’s multifunctional structure permits diverse chemical transformations:
-
Ester Hydrolysis: Treatment with aqueous NaOH or HCl yields the corresponding carboxylic acid, useful for further derivatization .
-
Ketone Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) could reduce the 5-oxo group to a hydroxyl or methylene group, altering ring saturation .
-
Hydroxyl Group Modifications: Acylation or alkylation of the 2-hydroxy group may enhance bioavailability or target specificity .
Table 2: Potential Derivatives and Applications
| Derivative | Synthetic Route | Application |
|---|---|---|
| 2-Acetoxy analog | Acetic anhydride, pyridine | Prodrug formulation |
| 5-Deoxy compound | Clemmensen reduction | Lipophilicity enhancement |
| 6-Carboxylic acid | Ester hydrolysis | Metal chelation |
Applications in Pharmaceutical Research
Although direct pharmacological studies on this compound are lacking, structurally related tetrahydroquinolines exhibit anticonvulsant, antidepressant, and antimicrobial activities . For instance, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline derivatives act as monoamine oxidase inhibitors, suggesting potential neurological applications . The methyl ester’s role as a synthetic intermediate is highlighted in patents describing the production of thiocarbamoylamino derivatives, which show promise in modulating neurotransmitter activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume